rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059917-88-1
VCID: VC11624303
InChI:
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.7

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

CAS No.: 2059917-88-1

Cat. No.: VC11624303

Molecular Formula: C8H16ClNO

Molecular Weight: 177.7

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride - 2059917-88-1

Specification

CAS No. 2059917-88-1
Molecular Formula C8H16ClNO
Molecular Weight 177.7

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic octahydroisoindole scaffold, a saturated derivative of isoindole with two fused cyclohexane rings. The stereochemistry (3aR,5R,7aS) specifies the spatial arrangement of substituents, ensuring a rigid, three-dimensional conformation. The hydroxyl group at position 5 introduces polarity, while the hydrochloride salt enhances aqueous solubility.

Molecular Formula: C₈H₁₆ClNO
Molecular Weight: 193.68 g/mol (base) + 36.46 g/mol (HCl) = 230.14 g/mol
Key Functional Groups:

  • Bicyclic amine (octahydroisoindole)

  • Secondary alcohol (-OH at C5)

  • Hydrochloride salt (improves stability and bioavailability) .

Physicochemical Characteristics

PropertyValue/Description
SolubilityLikely soluble in polar solvents (water, ethanol) due to hydrochloride salt
Melting PointNot reported; analogous hydrochlorides typically range 150–250°C
LogP (Partition Coefficient)Estimated ~0.5–1.5 (moderate lipophilicity)
pKaAmine: ~9–10; Alcohol: ~16–18

The hydrochloride salt formation reduces the amine’s basicity, enhancing membrane permeability while maintaining solubility—a critical balance for drug candidates .

Synthesis and Stereochemical Considerations

Synthetic Pathways

While no direct synthesis is documented for this compound, analogous routes for octahydroisoindole derivatives involve:

  • Bicyclic Core Construction: Diels-Alder reactions or catalytic hydrogenation of isoindole precursors.

  • Hydroxylation: Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce the C5 hydroxyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

A hypothetical synthesis might proceed as follows:

  • Hydrogenation of isoindole over a palladium catalyst to form octahydroisoindole.

  • Stereoselective epoxidation at C5–C6, followed by acid-catalyzed ring-opening to introduce the hydroxyl group.

  • Resolution of racemic mixture via chiral chromatography or enzymatic kinetic resolution.

  • Salt formation with HCl gas in anhydrous ether .

Stereochemical Challenges

The rac prefix indicates a racemic mixture, posing challenges for enantiomer-specific activity. Asymmetric synthesis or chiral resolution would be required to isolate individual enantiomers, which may exhibit divergent pharmacological profiles .

Comparative Analysis with Structural Analogs

CompoundTarget/ActivityKey Differences
rac-1-[(3aR,5R,7aS)-5-hydroxy-...] Intermediate for chiral catalystsChloroacetyl substituent vs. HCl salt
rac-N-[(3aR,7aS)-octahydro-...] GPCR modulator (hypothetical)Pyrazole carboxamide vs. hydroxyl group
(±)-α-Tocopherol AntioxidantChromanol ring vs. bicyclic amine

The absence of bulky substituents in rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride may favor CNS penetration compared to larger analogs .

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